molecular formula C10H16N5O12P3S B14762255 Adenosine-5'-RP-alpha-thio-triphosphate

Adenosine-5'-RP-alpha-thio-triphosphate

Cat. No.: B14762255
M. Wt: 523.25 g/mol
InChI Key: ROYJKVPBJVNHCQ-VWJVIAGJSA-N
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Description

Adenosine-5’-RP-alpha-thio-triphosphate is a modified nucleotide analog of adenosine triphosphate (ATP). This compound is characterized by the substitution of one of the oxygen atoms in the triphosphate group with a sulfur atom. This modification imparts unique properties to the molecule, making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine-5’-RP-alpha-thio-triphosphate typically involves the phosphorylation of adenosine derivatives followed by sulfurization. A common method includes treating nucleosides with a mild phosphitylating reagent, which selectively reacts with the 5’-hydroxyl group of the unprotected nucleoside. This is followed by sulfurization and hydrolysis to yield the crude adenosine-5’-RP-alpha-thio-triphosphate .

Industrial Production Methods

Industrial production methods for adenosine-5’-RP-alpha-thio-triphosphate are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Adenosine-5’-RP-alpha-thio-triphosphate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can replace the sulfur atom with other functional groups.

Scientific Research Applications

Adenosine-5’-RP-alpha-thio-triphosphate has a wide range of applications in scientific research:

Mechanism of Action

Adenosine-5’-RP-alpha-thio-triphosphate exerts its effects by mimicking the natural substrate ATP. It binds to ATP-binding sites on proteins, influencing their activity. The sulfur atom substitution alters the molecule’s reactivity and binding affinity, providing insights into the molecular mechanisms of ATP-dependent processes .

Comparison with Similar Compounds

Similar Compounds

    Adenosine-5’-gamma-thio-triphosphate: Another ATP analog with a sulfur substitution at a different position.

    Adenosine-5’-O-(3-thiotriphosphate): A similar compound with a sulfur atom in the triphosphate group.

Uniqueness

Adenosine-5’-RP-alpha-thio-triphosphate is unique due to its specific sulfur substitution, which imparts distinct chemical and biological properties. This makes it particularly useful for studying the stereochemistry and reactivity of ATP-dependent enzymes .

Properties

Molecular Formula

C10H16N5O12P3S

Molecular Weight

523.25 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-30(23,31)27-29(21,22)26-28(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,31)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-,30?/m1/s1

InChI Key

ROYJKVPBJVNHCQ-VWJVIAGJSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

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